
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone
Descripción general
Descripción
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the introduction of the trifluoromethyl group into the benzoyl moiety, followed by the attachment of this moiety to the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its stability and bioactivity
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzoyl moiety can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Trifluoromethylbenzoyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Thieno[2,3-b]pyridine derivatives
Uniqueness
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the trifluoromethyl group on the benzoyl moiety, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct physicochemical properties, such as higher stability and enhanced lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H8F3NO |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
pyridin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12(18)9-4-3-7-17-8-9/h1-8H |
Clave InChI |
UTNLFMDYSBRTDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
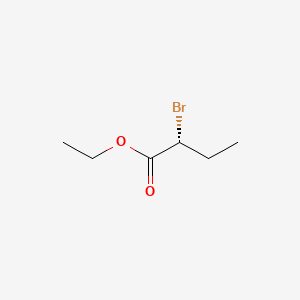
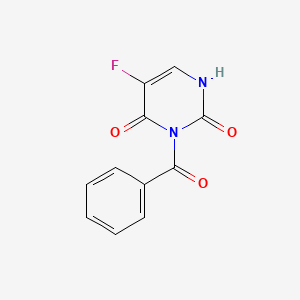
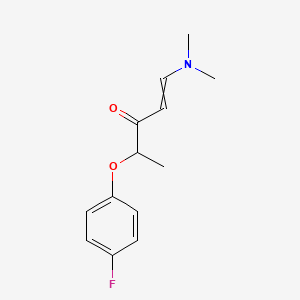
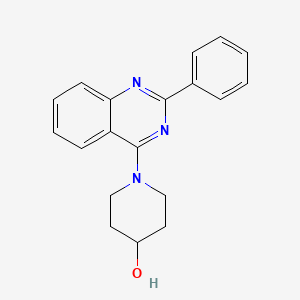

![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)


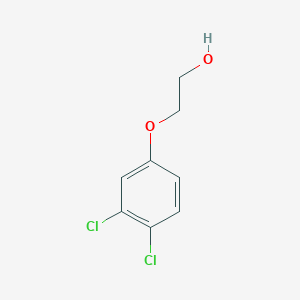



![Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)
